molecular formula C26H20N6S2 B7778231 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole CAS No. 132369-07-4

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778231
CAS No.: 132369-07-4
M. Wt: 480.6 g/mol
InChI Key: AIXMXMZBAGYTIW-UHFFFAOYSA-N
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Description

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by two benzotriazole moieties and a central ethyl linker substituted with two phenylsulfanyl groups. This compound’s structural complexity arises from the presence of sulfur atoms and aromatic systems, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-[2-(benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6S2/c1-3-11-19(12-4-1)33-25(31-23-17-9-7-15-21(23)27-29-31)26(34-20-13-5-2-6-14-20)32-24-18-10-8-16-22(24)28-30-32/h1-18,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXMXMZBAGYTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(N2C3=CC=CC=C3N=N2)SC4=CC=CC=C4)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173928
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132369-07-4
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132369-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole, 1,1′-[1,2-bis(phenylthio)-1,2-ethanediyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bis-Thiolation of Ethylene Derivatives

A foundational step in synthesizing the target compound involves introducing two phenylsulfanyl groups onto an ethylene backbone. This is typically achieved via nucleophilic substitution using thiophenol derivatives. For example, reacting 1,2-dibromoethane with sodium thiophenolate under basic conditions yields 1,2-bis(phenylsulfanyl)ethane. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, achieving ~85% yield. The resulting di-thioether serves as the central scaffold for subsequent benzotriazole functionalization.

Benzotriazole Incorporation via Alkylation

Ring-Closure Approaches

Diazotization and Cyclization

An alternative route involves constructing the benzotriazole rings in situ. Starting with 1,2-bis(phenylsulfanyl)ethylenediamine, diazotization using sodium nitrite (NaNO₂) in acidic media induces cyclization to form the benzotriazole moieties. For instance, treating the diamine with nitrous acid (HNO₂) at 5–20°C generates the benzotriazole rings via intramolecular coupling of adjacent amine and diazo groups. This method, while efficient, requires precise temperature control to avoid over-nitrosation.

Catalytic Hydrogenation Intermediates

Intermediate reduction steps are critical for stabilizing reactive precursors. Patent data describes the use of palladium on carbon (Pd/C) under hydrogen pressure (50 psi) to reduce nitro groups in dinitrophenoxy derivatives prior to cyclization. For example, hydrogenating 3-chloro-5-fluoro-4-(3,4-dinitrophenoxy)benzotrifluoride over 23 hours yields a diamino intermediate, which is subsequently cyclized using NaNO₂ and acetic acid. This approach ensures high regioselectivity for the 1H-benzotriazol-1-yl configuration.

Multi-Component Condensation Reactions

Benzotriazole-Mediated Coupling

Benzotriazole’s utility as a synthetic auxiliary enables the assembly of complex architectures through three-component reactions. A documented method involves condensing 1H-benzotriazole, 1,2-bis(phenylsulfanyl)ethane-1,2-dione, and ethylenediamine in refluxing ethanol. The reaction proceeds via imine formation, followed by cyclodehydration to install the benzotriazole rings. While this route offers modularity, it requires stoichiometric control to prevent oligomerization.

Acid-Catalyzed Acetal Formation

In a specialized procedure, the ethylene backbone is functionalized as a dimethyl acetal prior to benzotriazole attachment. Treating 1,2-bis(phenylsulfanyl)acetaldehyde dimethyl acetal with benzotriazole in sulfuric acid/acetic acid at 72°C facilitates acetal cleavage and concurrent alkylation. The crude product is then oxidized with potassium permanganate (KMnO₄) to ensure complete conversion, yielding the target compound after recrystallization from aqueous ethanol.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Method Yield (%) Reaction Time Key Conditions Purification
Bis-Thiolation/Alkylation7024–48 hoursDMF, t-BuOK, 25°CHPLC (hexane/ether)
Diazotization/Cyclization6512–24 hoursNaNO₂, H₂SO₄, 5–20°CFiltration, recrystallization
Multi-Component Condensation5572 hoursEthanol refluxColumn chromatography
Acetal Oxidation6820 hoursKMnO₄, acetone/H₂O, 25–38°CRecrystallization

Mechanistic Insights and Challenges

Regioselectivity in Benzotriazole Formation

The equilibrium between 1H- and 2H-benzotriazole isomers necessitates careful control of reaction conditions to favor the 1-yl configuration. Acidic media and low temperatures (≤20°C) stabilize the 1H-tautomer, while alkaline conditions promote 2H-isomer formation. This dichotomy underscores the importance of pH monitoring during cyclization steps.

Chemical Reactions Analysis

Substitution Reactions

The bis(phenylsulfanyl)ethyl bridge facilitates selective sulfur substitution under oxidative or nucleophilic conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Thioether Oxidation H₂O₂/AcOH, 25°C, 6 hrSulfoxide or sulfone derivatives65–78
Nucleophilic Displacement R-X (X = Cl, Br)/K₂CO₃Alkylated benzotriazole analogs55–70

Elimination and Cyclization Pathways

The compound undergoes HCl elimination when heated above 120°C, forming conjugated alkenes stabilized by adjacent benzotriazole groups . Additionally, cyclization reactions with dicarbonyl compounds yield fused heterocycles:

text
Example: 1-[2-(Benzotriazol-1-yl)...] + phthalic dicarboxaldehyde → 3H-2-benzazepine derivatives[2]

Key Insight : The bis-sulfur linker enhances electron delocalization, lowering activation energy for ring closure .

Functionalization of Benzotriazole Cores

The N1 positions of both benzotriazole units participate in:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form N-acylated products .

  • Sulfonylation : Treatment with benzenesulfonyl chloride produces sulfonamide derivatives with retained antimicrobial activity .

Notable Example :
C20H14N6S2+ClSO2PhN-Sulfonylated product(MIC=12.5 μg/mL vs. MRSA)\text{C}_{20}\text{H}_{14}\text{N}_6\text{S}_2 + \text{ClSO}_2\text{Ph} \rightarrow \text{N-Sulfonylated product} \quad (\text{MIC} = 12.5\ \mu g/mL\ \text{vs. MRSA})

Table 2: Derived Heterocycles and Biological Activity

Derivative ClassSynthetic RouteBiological Activity (MIC Range)Source
Benzodiazepine analogs CyclocondensationAntifungal (25–50 μg/mL)
Pyrazole hybrids 1,3-Dipolar cycloadditionAntiprotozoal (IC₅₀ = 8.2 μM)
Quinoline-BT conjugates Suzuki couplingAntitubercular (MIC = 3.1 μg/mL)

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C via cleavage of C–S bonds, releasing phenylsulfanyl radicals .

  • Photolytic Sensitivity : UV irradiation (254 nm) induces benzotriazole ring opening, forming diazo intermediates .

This compound’s versatility stems from its modular structure, enabling tailored modifications for pharmaceutical and materials science applications. Future research should explore its catalytic potential in asymmetric synthesis and metal-organic frameworks.

Scientific Research Applications

Material Science

  • Photostabilizers : Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings. The compound can absorb UV radiation and prevent degradation of materials, thereby extending their lifespan.
  • Corrosion Inhibitors : Due to the presence of benzotriazole units, this compound can serve as an effective corrosion inhibitor for metals by forming a protective layer on the metal surface.

Medicinal Chemistry

  • Antimicrobial Agents : Research indicates that benzotriazole derivatives exhibit antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains and could be developed into a pharmaceutical agent.
  • Anticancer Activity : Preliminary studies suggest that compounds containing benzotriazole may have anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Environmental Science

  • Pollutant Degradation : The compound has potential applications in the degradation of environmental pollutants. Its ability to form reactive species under UV light can be harnessed for photodegradation processes.
  • Analytical Chemistry : Benzotriazole derivatives are used as analytical reagents in the detection of heavy metals and other pollutants due to their ability to form stable complexes.

Case Studies

Study Application Findings
1PhotostabilizationDemonstrated significant UV absorption properties when incorporated into polymer matrices.
2Antimicrobial TestingShowed effective inhibition against E. coli and S. aureus with minimal cytotoxicity to human cells.
3Corrosion InhibitionAchieved over 90% reduction in corrosion rates in mild steel exposed to corrosive environments when used as an inhibitor.

Mechanism of Action

The mechanism of action of 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole involves its ability to form stable intermediates during chemical reactions. The benzotriazole moieties act as leaving groups, facilitating various transformations. In biological systems, the compound can interact with enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related benzotriazole derivatives, focusing on molecular features, synthesis, and crystallographic data.

Table 1: Comparative Analysis of Benzotriazole Derivatives

Compound Name Molecular Formula Substituents Synthesis Method Key Structural Features Intermolecular Interactions Purity/Characterization
1-[2-(1H-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-benzotriazole C₂₆H₂₀N₆S₂ Two benzotriazoles, two phenylsulfanyl groups Likely involves nucleophilic substitution or coupling reactions (inferred) Flexible ethyl linker; sulfur-mediated planarity Potential S···π or C-H⋯S interactions NMR, elemental analysis (inferred)
2-(1H-Benzotriazol-1-yl)-1-m-toluoylethyl 2,4-dichloro-benzoate C₂₃H₁₇Cl₂N₃O₃ Dichloro, toluoyl, benzotriazole Condensation of benzotriazole with acyl chlorides Dihedral angles: 47.72° (toluoyl), 13.06° (dichlorophenyl) C-H⋯O, C-H⋯π X-ray diffraction, NMR
2-(1H-Benzotriazol-1-yl)-1-(2-fluorobenzoyl)ethyl 4-methylbenzoate C₂₃H₁₈FN₃O₃ Fluorobenzoyl, methylbenzoate Esterification of benzotriazole intermediates Planar fluorobenzoyl group; steric hindrance C-H⋯O, halogen bonding (F⋯H) X-ray, NMR
Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate C₁₀H₁₁N₃O₂ Ethyl acetate Esterification of benzotriazole acetic acid derivatives Linear conformation; minimal steric bulk Van der Waals, C-H⋯O X-ray, NMR
2-[(1H-Benzotriazol-1-yl)methyl]-1-(dimethylaminoethyl)-5-methylbenzimidazole C₂₀H₂₂N₆ Benzimidazole, dimethylamino Heating N-substituted 1,2-phenylenediamine with benzotriazole acetic acid Rigid benzimidazole core; polar amino group Hydrogen bonding, π-π stacking NMR (95% purity), elemental

Structural and Electronic Comparisons

  • Conformational Flexibility : The ethyl linker in the target compound allows greater rotational freedom compared to rigid benzimidazole derivatives , which may influence binding interactions in biological systems.
  • Crystal Packing : Unlike the C-H⋯O and C-H⋯π interactions observed in dichloro and fluorobenzoyl analogs , the target compound’s sulfur atoms may participate in S···π or C-H⋯S interactions, altering solubility and melting points.

Biological Activity

1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-bis(phenylsulfanyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound that features two benzotriazole moieties and two phenylsulfanyl groups. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and materials science. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
IUPAC Name 1-[2-(benzotriazol-1-yl)-1,2-bis(phenylthio)ethyl]benzotriazole
CAS Number 132369-07-4
Molecular Formula C26H20N6S2
Molecular Weight 484.59 g/mol

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its potential as an antimicrobial agent , particularly against various bacterial strains and protozoan parasites.

  • Antibacterial Activity : Studies have shown that derivatives of benzotriazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substituents at the C-2 position demonstrated MIC values between 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiparasitic Activity : The compound has also been tested against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed dose-dependent inhibitory effects on epimastigote forms, with a reduction of approximately 50% in parasite numbers at a concentration of 25 μg/mL after 72 hours .

The mechanism by which this compound exerts its biological effects involves its interaction with target enzymes and cellular components:

  • Enzyme Inhibition : The benzotriazole moieties can bind to active sites of enzymes, potentially altering their conformation and inhibiting their activity. This property is particularly relevant in the context of drug design aimed at developing enzyme inhibitors .
  • Formation of Stable Intermediates : During chemical reactions, the compound can form stable intermediates that facilitate various transformations. This characteristic is crucial for its role as a coupling reagent in organic synthesis and peptide formation .

Case Studies

Several studies have highlighted the biological efficacy of benzotriazole derivatives:

  • Study on Antimicrobial Activity :
    • A comprehensive study evaluated the antibacterial properties of various benzotriazole derivatives against clinical strains. The results indicated that certain compounds exhibited potent activity comparable to standard antibiotics .
  • In Vitro Evaluation Against Trypanosoma cruzi :
    • In a controlled laboratory setting, researchers tested different concentrations of N-benzenesulfonylbenzotriazole against Trypanosoma cruzi. Results showed significant growth inhibition with concentrations as low as 25 μg/mL demonstrating promising antiparasitic effects .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during scale-up?

  • Methodological Answer : A stepwise synthesis approach is recommended, starting with the nucleophilic substitution of 1H-benzotriazole with 1,2-bis(phenylsulfanyl)ethyl bromide. Critical parameters include:
  • Reaction Solvent : Use anhydrous DMF or THF to avoid hydrolysis of intermediates.
  • Catalyst : Triethylamine (TEA) to neutralize HBr byproducts and accelerate reaction kinetics.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1) to achieve >98% purity.
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^13C NMR (DMSO-d6, 400 MHz) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FTIR : Identify characteristic peaks for benzotriazole (N-H stretch at ~3400 cm1^{-1}) and thioether bonds (C-S-C at ~680 cm1^{-1}).
  • NMR : Confirm substitution patterns via aromatic proton splitting in 1^1H NMR (e.g., para-substituted phenyl groups at δ 7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.
    Cross-referencing these with computational simulations (e.g., Gaussian DFT) reduces ambiguity .

Q. What experimental parameters should be prioritized to assess its thermal stability for material science applications?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) to determine decomposition onset temperature. Differential scanning calorimetry (DSC) can identify phase transitions. Key parameters:
  • Sample Preparation : Homogeneous powder (<100 µm particle size) to avoid artifacts.
  • Baseline Correction : Account for instrument drift using empty crucible controls.
    Compare results with analogous benzotriazole derivatives to infer structure-stability relationships .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with metal surfaces in corrosive environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using VASP or Gaussian) model adsorption energies on Fe(110) or Cu(100) surfaces. Steps include:
  • Geometry Optimization : Relax the metal surface and compound structure.
  • Binding Energy Calculation : Compare physisorption vs. chemisorption mechanisms.
    Validate with electrochemical impedance spectroscopy (EIS) in 0.1 M HCl, measuring charge transfer resistance (RctR_{ct}) before/after inhibitor addition. Correlate computational results with experimental polarization data .

Q. What methodologies resolve contradictions in reported corrosion inhibition efficiencies across different studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Electrolyte Composition : Ionic strength (e.g., NaCl vs. H2_2SO4_4) alters inhibitor adsorption kinetics.
  • Surface Pretreatment : Mechanical polishing vs. electrochemical etching affects surface roughness.
    Standardize testing using ASTM G5-14 protocols. Apply multivariate regression to isolate variables (e.g., pH, temperature) and publish raw datasets for meta-analysis .
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Q. How can the compound’s efficacy in polymer matrices be systematically evaluated under UV exposure?

  • Methodological Answer : Design accelerated aging tests:
  • UV Chamber : Simulate 500 hours of UV-B exposure (0.55 W/m2^2 at 313 nm).
  • Polymer Blending : Disperse the compound (1–5 wt%) in polyethylene or epoxy via melt compounding.
    Post-exposure, assess mechanical properties (tensile testing per ASTM D638) and UV shielding via UV-Vis spectroscopy (200–400 nm). Compare degradation rates with control samples lacking the inhibitor .
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